molecular formula C24H29N3O4S B3296819 2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide CAS No. 894024-67-0

2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide

Cat. No.: B3296819
CAS No.: 894024-67-0
M. Wt: 455.6 g/mol
InChI Key: WWNHPFHWAIUFGQ-UHFFFAOYSA-N
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Description

2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide (CAS: 921127-81-3, molecular formula: C₂₆H₃₂N₄O₅S, molecular weight: 512.6211 g/mol) is a structurally complex indole derivative featuring a 1H-indole core substituted at the 1-position with an N,N-bis(isopropyl)acetamide group and at the 3-position with a phenylcarbamoylmethanesulfonyl moiety .

Properties

IUPAC Name

2-[3-(2-anilino-2-oxoethyl)sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-17(2)27(18(3)4)24(29)15-26-14-22(20-12-8-9-13-21(20)26)32(30,31)16-23(28)25-19-10-6-5-7-11-19/h5-14,17-18H,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHPFHWAIUFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole nucleus, a phenylcarbamoyl group, and a methanesulfonyl moiety. The IUPAC name reflects its intricate arrangement of functional groups:

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₈H₂₃N₃O₅S
Molecular Weight373.45 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Studies indicate that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and as a modulator of receptor activity .

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes related to inflammatory responses, potentially reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It interacts with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : In vitro studies have indicated that it significantly reduces inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. This suggests its potential as a chemotherapeutic agent.
  • Antiviral Activity : Some studies have reported that the compound shows inhibitory effects against viral replication, indicating a possible role in antiviral therapies.

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vivo Study on Inflammation :
    • A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in paw edema induced by carrageenan, highlighting its anti-inflammatory potential.
  • Cytotoxicity Assay :
    • In vitro assays using MTT reduction showed that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by over 50% at specific concentrations, indicating strong anticancer activity.
  • Antiviral Testing :
    • A recent investigation into the compound's antiviral properties revealed that it inhibited the replication of influenza virus in cultured cells, suggesting further exploration for use against viral infections.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity/Features Reference
2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide C₂₆H₃₂N₄O₅S 512.6211 Phenylcarbamoylmethanesulfonyl, bis(isopropyl) Structural similarity to DNA-binding agents
N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide C₂₃H₂₀N₂O₃S₂ 436.54 Phenylsulfonyl, thioether, acetamide DNA interaction via H-bonding
N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) C₁₇H₁₄ClN₃O₂ 327.76 Chlorophenyl, hydroxyimino High antioxidant activity (DPPH/FRAP)
2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide C₁₁H₂₃N₃O 213.32 Bis(isopropyl), azetidine Potential solubility modulator

Key Observations:

Sulfonyl vs. In contrast, hydroxyimino groups in compound 3a enhance antioxidant activity by stabilizing radicals . Activity Implication: Sulfonyl groups may favor macromolecular interactions (e.g., DNA/proteins), while hydroxyimino groups prioritize redox activity.

Bis(isopropyl) Acetamide vs. Azetidine :

  • The bis(isopropyl) group in the target compound likely increases lipophilicity compared to the azetidine-containing analogue in , which may improve membrane permeability but reduce aqueous solubility .

Functional Analogues: Antioxidant and Antimicrobial Derivatives

Antioxidant Activity:

  • Compounds like 3a () exhibit potent antioxidant activity (DPPH IC₅₀ ~10–15 µM), attributed to electron-donating substituents (e.g., halogens) on the phenyl ring . The target compound lacks such groups but features a sulfonyl-carbamoyl system, which may instead favor enzyme inhibition or metal chelation.

Antimicrobial and DNA Interaction:

  • The phenylsulfonylindole in shows DNA interaction via intercalation or groove binding, mediated by planar aromatic systems and hydrogen-bonding motifs .

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis of structurally analogous indole-sulfonamide-acetamide derivatives typically involves multi-step organic reactions. Key steps include:

  • Indole core construction : Starting from substituted indoles, sulfonation at the 3-position using methanesulfonyl chloride under controlled pH (e.g., 8–9) and temperature (0–5°C) to prevent side reactions .
  • Acetamide coupling : Reacting the sulfonated intermediate with N,N-bis(propan-2-yl)amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF, with yields improved by maintaining inert atmospheres .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) enhance purity. Monitoring via TLC and NMR ensures intermediate integrity .

(Basic) Which spectroscopic techniques are most effective for characterizing structural integrity?

A combination of experimental and computational methods is critical:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indole NH, sulfonyl groups) and confirms regiochemistry. For example, downfield shifts (~δ 10–12 ppm) indicate sulfonamide protons .
  • Mass spectrometry (HRMS) : Validates molecular formula; deviations >2 ppm suggest impurities .
  • DFT calculations : B3LYP/6-311++G(d,p) methods predict vibrational frequencies (FT-IR) and electronic transitions (UV-Vis), with <5% deviation from experimental data indicating reliable structural models .

(Basic) What safety precautions are essential for handling and storage?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact with sulfonating agents (e.g., methanesulfonyl chloride), which are corrosive .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the acetamide group. Desiccants (silica gel) mitigate moisture-induced degradation .

(Advanced) How can DFT predict thermodynamic properties, and how do these compare with experimental data?

Using B3LYP/6-311++G(d,p), entropy (S), heat capacity (Cp), and enthalpy (ΔH) are calculated as functions of temperature (100–1000 K). For example:

  • Entropy trends : Experimental S values (e.g., 450 J/mol·K at 300 K) align with DFT predictions within 3–5% error. Discrepancies arise from neglecting anharmonic vibrational modes in simulations .
  • Heat capacity : Fit equations (Cp = aT² + bT + c) derived from computational data guide calorimetry experiments, with R² > 0.99 for validation .

(Advanced) How to resolve discrepancies in HOMO-LUMO gaps between theory and experiment?

  • Global reactivity descriptors : Calculate electrophilicity (ω) and chemical potential (μ) via DFT. If experimental UV-Vis gaps (e.g., 4.2 eV) exceed theoretical values (3.8 eV), refine basis sets (e.g., 6-311++G(2d,p)) or include solvent effects (PCM model) .
  • Contradiction analysis : Cross-validate with cyclic voltammetry. A 0.3 eV deviation may indicate unaccounted solvation effects in simulations .

(Advanced) Designing SAR studies to evaluate substituent effects on bioactivity

  • Substituent libraries : Synthesize analogs with halogen (F, Cl), alkyl (ethyl, isopropyl), or electron-withdrawing (NO₂) groups at the phenylcarbamoyl position .
  • Biological assays : Test against cancer cell lines (e.g., MCF-7) via MTT assays. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

(Advanced) Advanced purity assessment in complex mixtures

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate by polarity. MS/MS fragmentation distinguishes isobaric impurities (e.g., sulfone vs. sulfoxide byproducts) .
  • XRD : Single-crystal analysis confirms stereochemistry, resolving ambiguities in NOESY NMR data .

(Advanced) Investigating sulfonamide/acetamide stability under varying conditions

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC; sulfonamide hydrolysis (t₁/₂ < 24 hrs at pH 12) necessitates formulation adjustments .
  • Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C suggests thermal robustness for storage) .

(Advanced) Elucidating reaction mechanisms for sulfonyl group introduction

  • Kinetic studies : Vary methanesulfonyl chloride concentration and track reaction rates via in situ IR. A second-order dependence confirms bimolecular nucleophilic substitution .
  • Isotopic labeling : Use ³⁴S-labeled reagents to trace sulfonate intermediates via MALDI-TOF .

(Advanced) Ensuring target selectivity in biological assays

  • Docking simulations : AutoDock Vina predicts binding affinities to target enzymes (e.g., COX-2) versus off-targets (COX-1). Prioritize compounds with ΔG < −8 kcal/mol .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins) to identify off-target inhibition. Adjust substituents (e.g., bulkier groups) to reduce promiscuity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide
Reactant of Route 2
2-{3-[(phenylcarbamoyl)methanesulfonyl]-1H-indol-1-yl}-N,N-bis(propan-2-yl)acetamide

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